Cas no 24539-87-5 (3-(benzenesulfonyl)-1-phenylthiourea)

3-(Benzenesulfonyl)-1-phenylthiourea is a sulfur-containing organic compound characterized by the presence of a benzenesulfonyl group and a phenylthiourea moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and sulfonamide derivatives. Its benzenesulfonyl group enhances stability and influences electrophilic properties, while the thiourea segment offers potential for coordination chemistry and catalysis. The compound is of interest in pharmaceutical and agrochemical research due to its ability to serve as a precursor for biologically active molecules. Its well-defined structure allows for precise modifications, facilitating studies in structure-activity relationships.
3-(benzenesulfonyl)-1-phenylthiourea structure
24539-87-5 structure
Product Name:3-(benzenesulfonyl)-1-phenylthiourea
CAS No:24539-87-5
MF:C13H12N2O2S2
MW:292.376580238342
CID:265995
PubChem ID:726366
Update Time:2025-09-28

3-(benzenesulfonyl)-1-phenylthiourea Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-[(phenylamino)thioxomethyl]-
    • 1-(Phenylsulfonyl)-3-phenylthiourea
    • 1-Phenyl-3-(phenylsulfonyl)thiourea
    • N-[Phenylamino(thioxo)methyl]benzenesulfonamide
    • N-benzenesulfonyl-N'-phenyl-thiourea
    • N-Benzolsulfonyl-N'-phenyl-thioharnstoff
    • N-phenyl-N'-benzenesulphonylthiocarbamide
    • 3-(benzenesulfonyl)-1-phenylthiourea
    • n-(phenylcarbamothioyl)benzenesulfonamide
    • 24539-87-5
    • N-Phenyl-N'-phenylsulfonylthiourea
    • 1-(benzenesulfonyl)-3-phenylthiourea
    • Benzenesulfonamide, N-[(phenylamino)thioxomethyl]-
    • UREA, 1-PHENYL-3-(PHENYLSULFONYL)-2-THIO-
    • DQZVRFYALJGUCL-UHFFFAOYSA-N
    • Oprea1_691280
    • DTXSID20947423
    • N-Phenyl- N'-benzolsulfonylthioharnstoff
    • N-(Benzenesulfonyl)-N'-phenylcarbamimidothioic acid
    • AKOS002205457
    • ([(Anilinocarbothioyl)amino]sulfonyl)benzene #
    • F1535-0003
    • MDL: MFCD00205358
    • Inchi: 1S/C13H12N2O2S2/c16-19(17,12-9-5-2-6-10-12)15-13(18)14-11-7-3-1-4-8-11/h1-10H,(H2,14,15,18)
    • InChI Key: DQZVRFYALJGUCL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC(NC1C=CC=CC=1)=S)(=O)=O

Computed Properties

  • Exact Mass: 292.03416
  • Monoisotopic Mass: 292.034019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 98.7

Experimental Properties

  • Density: 1.399
  • Boiling Point: 445.3°Cat760mmHg
  • Flash Point: 223.1°C
  • Refractive Index: 1.684
  • PSA: 58.2

3-(benzenesulfonyl)-1-phenylthiourea Pricemore >>

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Additional information on 3-(benzenesulfonyl)-1-phenylthiourea

Recent Advances in the Study of 3-(Benzenesulfonyl)-1-phenylthiourea (CAS: 24539-87-5)

3-(Benzenesulfonyl)-1-phenylthiourea (CAS: 24539-87-5) is a sulfur-containing organic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its structural features, biological activities, and potential therapeutic applications.

One of the most notable aspects of 3-(benzenesulfonyl)-1-phenylthiourea is its ability to act as a potent inhibitor of certain enzymes, including carbonic anhydrases and protein tyrosine phosphatases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit nanomolar inhibitory activity against carbonic anhydrase IX, a key enzyme implicated in tumor progression and metastasis. The study further elucidated the binding interactions between the compound and the enzyme's active site, providing valuable insights for structure-based drug design.

In addition to its enzyme inhibitory properties, 3-(benzenesulfonyl)-1-phenylthiourea has shown promising antimicrobial activity. A recent Bioorganic & Medicinal Chemistry Letters article reported that this compound and its analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings suggest potential applications in addressing the growing challenge of antibiotic resistance.

The compound's structural versatility has also been exploited in the development of novel therapeutic agents. Researchers have successfully modified the benzenesulfonyl and phenylthiourea moieties to enhance selectivity and pharmacokinetic properties. For instance, a 2024 study in European Journal of Medicinal Chemistry described the synthesis of water-soluble prodrugs of 3-(benzenesulfonyl)-1-phenylthiourea, significantly improving its bioavailability while maintaining biological activity. Such advancements highlight the compound's potential as a lead structure for further optimization.

Despite these promising developments, challenges remain in the clinical translation of 3-(benzenesulfonyl)-1-phenylthiourea-based therapeutics. Issues such as metabolic stability, potential off-target effects, and formulation optimization require further investigation. Ongoing research is exploring various strategies, including prodrug approaches and nanoparticle-based delivery systems, to overcome these limitations. The compound's unique chemical properties continue to make it a valuable tool for understanding fundamental biological processes and developing new therapeutic interventions.

In conclusion, recent studies on 3-(benzenesulfonyl)-1-phenylthiourea (CAS: 24539-87-5) have significantly advanced our understanding of its biological activities and therapeutic potential. From enzyme inhibition to antimicrobial applications, this compound represents a promising scaffold for drug discovery. Future research directions may focus on expanding its therapeutic indications, improving drug-like properties, and exploring combination therapies. As the field progresses, this compound is likely to remain an important subject of investigation in chemical biology and medicinal chemistry research.

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